(2-Hydroxypyridin-4-yl)boronic acid

Description

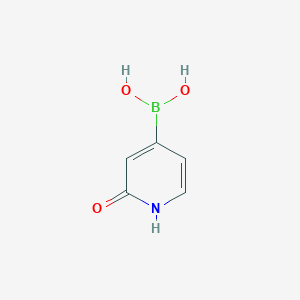

Structure

2D Structure

Properties

IUPAC Name |

(2-oxo-1H-pyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYJDDDSHUVYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=O)NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634894 | |

| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902148-83-8 | |

| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxy)pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (2-Hydroxypyridin-4-yl)boronic Acid

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound, a valuable building block in medicinal chemistry and drug development. The synthesis of this and related heterocyclic boronic acids is crucial for accessing novel chemical entities for various therapeutic targets.

Introduction

This compound is a bifunctional molecule featuring both a nucleophilic hydroxyl group and a versatile boronic acid moiety. This combination allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. The boronic acid group, in particular, is a cornerstone of modern organic synthesis, most notably for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of heteroaryl boronic acids, especially those containing additional functional groups, presents unique challenges due to potential side reactions and the electronic nature of the heterocyclic ring. This guide details a proposed, robust synthetic pathway based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

The most common and effective method for the synthesis of aryl and heteroaryl boronic acids involves the reaction of an organometallic intermediate with a trialkyl borate at low temperatures.[1] For a substituted pyridine like this compound, the acidic proton of the hydroxyl group necessitates a protection strategy to prevent interference with the strongly basic organolithium reagents used for metallation. A methoxy group is a common and effective protecting group in this context.

The proposed synthesis, therefore, commences with a protected starting material, 4-bromo-2-methoxypyridine. The synthesis proceeds through a lithium-halogen exchange, followed by borylation and subsequent hydrolysis. This general approach is well-documented for structurally similar compounds.[2][3][4]

The overall transformation can be visualized as a two-step process:

-

Borylation of Protected Pyridine: Conversion of 4-bromo-2-methoxypyridine to (2-methoxy-4-pyridinyl)boronic acid.

-

Deprotection: Removal of the methyl protecting group to yield the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous pyridine and phenyl boronic acids.[2][3][4]

Key Experiment 1: Synthesis of (2-Methoxy-4-pyridinyl)boronic acid

Materials:

-

4-Bromo-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric Acid (HCl), 3 N aqueous solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 4-bromo-2-methoxypyridine (1.0 equivalent) in dry THF (forming an approx. 0.2 M solution) is prepared in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.5 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1-2 hours.

-

Trimethyl borate (1.5 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of 3 N HCl (sufficient to make the aqueous phase acidic, pH ~1-2) at 0 °C. The mixture is stirred vigorously for 30 minutes.

-

The phases are separated, and the aqueous layer is washed with diethyl ether (3 times).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (2-Methoxy-4-pyridinyl)boronic acid. Further purification can be achieved by recrystallization or column chromatography.

Key Experiment 2: Deprotection to this compound

The deprotection of the methoxy group can be achieved under various conditions, with boron tribromide (BBr₃) being a standard reagent for cleaving aryl methyl ethers.

Materials:

-

(2-Methoxy-4-pyridinyl)boronic acid

-

Anhydrous Dichloromethane (DCM)

-

Boron tribromide (BBr₃), 1 M solution in DCM

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

(2-Methoxy-4-pyridinyl)boronic acid (1.0 equivalent) is dissolved in anhydrous DCM under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

Boron tribromide solution (1.1-1.5 equivalents) is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.

-

The reaction is carefully quenched at 0 °C by the slow addition of methanol.

-

The solvent is removed under reduced pressure. The residue is co-evaporated with methanol several times to remove boron residues.

-

The crude product is then taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the final product, this compound. Purification can be performed by recrystallization or chromatography.

Data Presentation

The following tables summarize quantitative data from analogous syntheses reported in the literature, which can be used to estimate the expected outcomes for the synthesis of this compound.

Table 1: Synthesis of Pyridine and Phenyl Boronic Acids via Lithiation

| Starting Material | Reagents | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-methoxypyridine | n-BuLi, B(OMe)₃ | -78 | >12 | 43-53 | [2] |

| 2-Fluoro-4-iodopyridine | n-BuLi, B(OiPr)₃ | -78 | 4-7 | N/A | [3] |

| 2-Bromophenol (protected) | n-BuLi, B(OMe)₃ | N/A | N/A | 60 | [4] |

| 3-Bromopyridine | n-BuLi, B(OiPr)₃ | -40 | 1.5 | 90-95 | [5] |

Table 2: General Reaction Conditions

| Parameter | Value/Condition | Notes |

| Solvent | Anhydrous THF, DCM | Must be anhydrous for organolithium reactions. |

| Temperature | -78 °C for lithiation/borylation | Crucial for preventing side reactions and decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of organometallic intermediates by O₂ or H₂O. |

| Workup | Acidic (e.g., HCl) | Hydrolyzes the boronate ester to the boronic acid. |

Logical Relationships in Synthesis

The success of this synthesis is predicated on a series of logical dependencies. The choice of protecting group is critical, as is the strict control of reaction conditions.

Conclusion

The synthesis of this compound is achievable through a well-established sequence involving the protection of the hydroxyl group, lithium-halogen exchange, borylation, and subsequent deprotection. By adapting protocols from analogous syntheses of substituted heteroaryl boronic acids, researchers can reliably access this important building block. Careful control of reaction conditions, particularly temperature and the exclusion of water and oxygen, is paramount to achieving good yields and purity. This guide provides the necessary theoretical and practical framework for drug development professionals to incorporate this valuable compound into their synthetic programs.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physicochemical Properties of (2-Hydroxypyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Hydroxypyridin-4-yl)boronic acid, a heterocyclic boronic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining these key properties are presented to aid researchers in their own investigations.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. For a potential drug candidate, properties such as acidity (pKa), solubility, melting point, and stability dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage requirements.

Data Summary

The following tables summarize the available quantitative data for this compound and related pyridineboronic acid derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) | Aqueous Solubility |

| This compound | 902148-83-8 | C5H6BNO3 | 138.92 | Data not available | Data not available | Data not available |

| (Pyridin-4-yl)boronic acid | 1692-15-5 | C5H6BNO2 | 122.92 | 3.85, 8.9[1] | >300 | Data not available |

| (3-Hydroxypyridin-4-yl)boronic acid | 2096334-63-1 | C5H6BNO3 | 138.92 | Data not available | Data not available | Data not available |

| 2-Hydroxypyridine-4-boronic acid pinacol ester | 1256358-90-3 | C11H16BNO3 | 221.06 | 12.22 ± 0.10 (Predicted) | Data not available | Data not available |

| 2-Chloropyridine-4-boronic acid | 458532-96-2 | C5H5BClNO2 | 157.36 | Data not available | 155-163[2][3] | Data not available |

Note: The pKa values for (Pyridin-4-yl)boronic acid likely correspond to the pyridine nitrogen protonation and the boronic acid moiety. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms of this compound will significantly influence its pKa values.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining the key properties of this compound.

pKa Determination

The acidity of boronic acids is a critical parameter, influencing their interaction with biological targets and their solubility. Potentiometric and spectrophotometric titrations are common methods for pKa determination.

Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette, a stirrer, and a temperature-controlled vessel.

-

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent, often a mixture of water and an organic co-solvent like DMSO or methanol to ensure solubility.[4]

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve. For polyprotic acids, multiple inflection points may be observed. Specialized software can be used for accurate pKa calculation from the titration data.[5]

-

Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

-

Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder, a pH meter, and micropipettes.

-

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound.

-

Add a small, constant volume of the stock solution to each buffer solution in a cuvette.

-

Measure the absorbance spectrum of each solution at a wavelength where the ionized and unionized forms have different absorbances.

-

Plot the absorbance versus pH.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

The following diagram illustrates the general workflow for pKa determination.

Aqueous Solubility Determination

Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Shake-Flask Method

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4).

-

Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

-

The measured concentration represents the thermodynamic solubility.

-

The following diagram outlines the shake-flask method for solubility determination.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. The capillary method is a standard technique.[9]

Capillary Method

-

Apparatus: A melting point apparatus with a heated block or oil bath, a thermometer, and glass capillary tubes.[10]

-

Procedure:

-

Ensure the sample of this compound is finely powdered and dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[9]

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range provides an indication of purity.[11]

-

The workflow for melting point determination is depicted below.

Stability Assessment

Boronic acids can be susceptible to degradation, particularly oxidation and protodeboronation.[12][13] Stability studies are crucial to determine appropriate storage conditions and shelf-life.

Forced Degradation Study

-

Procedure:

-

Subject solutions of this compound to various stress conditions, including:

-

Acidic and basic hydrolysis: Incubate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Oxidation: Treat with an oxidizing agent such as hydrogen peroxide.[14]

-

Thermal stress: Heat the solution at an elevated temperature.

-

Photostability: Expose the solution to UV and visible light.

-

-

At specified time points, analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining and identify any major degradation products, for instance by LC-MS.

-

The logical relationship in a forced degradation study is shown below.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While experimental data for this specific molecule is limited, the methodologies and comparative data presented herein offer a robust framework for researchers and drug development professionals to characterize this and other novel boronic acid derivatives. Accurate and comprehensive physicochemical profiling is a critical step in advancing our understanding and application of these versatile compounds.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-pyridinylboronic acid = 95.0 458532-96-2 [sigmaaldrich.com]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Hydroxypyridin-4-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: (2-Hydroxypyridin-4-yl)boronic acid, a heterocyclic organoboron compound, represents a valuable building block for medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring substituted with both a hydroxyl group and a boronic acid moiety. This compound exists in a tautomeric equilibrium with its 2-pyridone form, (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid. The 2-pyridone scaffold is recognized as a "privileged structure" in drug design, known for its ability to act as a bioisostere for various functional groups and for imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the identifiers, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Core Identifiers and Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its primary identifiers have been established. The compound is most commonly referenced by the CAS number of its more stable tautomer, (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Compound Name | This compound |

| Synonym/Tautomer | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid[1] |

| CAS Number | 902148-83-8[1][2][3][4] |

| Molecular Formula | C5H6BNO3 |

| Molecular Weight | 138.92 g/mol |

Due to the limited availability of specific physicochemical data for this compound, the following table provides a comparison with its parent compound, (Pyridin-4-yl)boronic acid, to offer a contextual understanding of its likely properties.

Table 2: Comparative Physicochemical Properties

| Property | This compound | (Pyridin-4-yl)boronic acid |

| Molecular Weight | 138.92 g/mol | 122.92 g/mol [5] |

| Molecular Formula | C5H6BNO3 | C5H6BNO2[5] |

| CAS Number | 902148-83-8[1][2][3][4] | 1692-15-5[5][6] |

| Melting Point | Data not available | >300 °C (lit.)[2] |

| Appearance | Data not available | Solid[2] |

The tautomeric nature of this compound is a critical aspect of its chemistry, influencing its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Synthesis and Experimental Protocols

General Synthesis of Pyridinylboronic Acids

The synthesis of pyridinylboronic acids is most commonly achieved through the metal-halogen exchange of a corresponding halopyridine, followed by borylation.[7] This method remains a cost-effective and reliable approach for large-scale preparation.

A general procedure involves the following steps:

-

Reaction of a halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) to form a lithiated pyridine intermediate.

-

Quenching of the organolithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Caption: General workflow for the synthesis of pyridinylboronic acids.

Representative Experimental Protocol: Synthesis of Pyridine-4-boronic acid from 4-Bromopyridine

The following protocol for the synthesis of the parent compound, pyridine-4-boronic acid, illustrates the general methodology.

Materials:

-

4-Bromopyridine

-

Anhydrous, deoxygenated tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

n-Hexane (for recrystallization)

-

Argon gas for inert atmosphere

Procedure:

-

Under an argon atmosphere, dissolve 4-bromopyridine (10 mmol) in anhydrous, deoxygenated THF (40 mL) in a Schlenk flask.[8]

-

Cool the reaction mixture to -78 °C.[8]

-

Slowly add n-butyllithium solution (11 mmol) dropwise, maintaining the temperature at -78 °C, and stir for 1 hour.[8]

-

Add trimethyl borate (4 mL) and continue stirring at -78 °C for another hour.[8]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

-

Quench the reaction with 2 M HCl solution.[8]

-

Purify the product by recrystallization from n-hexane to yield pyridine-4-boronic acid.[8]

Applications in Drug Discovery and Organic Synthesis

Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. This reaction is a cornerstone in the synthesis of many active pharmaceutical ingredients (APIs). 4-Arylpyridines, which can be synthesized using pyridinylboronic acids, are key substructures in numerous APIs.

The 2-pyridone moiety, present in the tautomeric form of this compound, is of particular interest in medicinal chemistry. It can serve as a bioisostere for amides, phenyls, and other heterocycles, and can influence a drug molecule's lipophilicity, aqueous solubility, and metabolic stability.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.

General Experimental Protocol for Suzuki-Miyaura Coupling: A typical protocol involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Materials:

-

This compound (or other pyridinylboronic acid)

-

Aryl halide (e.g., bromo-aromatic compound)

-

Palladium catalyst (e.g., PdCl2(dppf) or Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (if required)

-

Base (e.g., Na2CO3, K2CO3, or CsF)

-

Solvent (e.g., toluene/dioxane mixture, THF)

Procedure (Biphasic Condition):

-

Combine the halo-aromatic (1 equiv.), the pyridinylboronic acid (1.2 equiv.), PdCl2(dppf) (0.1 equiv.), and 2 M Na2CO3 solution in a toluene/dioxane (4:1) mixture.[5]

-

Degas the mixture and stir for 4 hours at 85 °C under a nitrogen atmosphere.[5]

-

Upon completion, filter the reaction mixture through celite and separate the organic layer.[5]

-

Concentrate the organic layer and purify the resulting residue by silica gel column chromatography to obtain the desired biaryl product.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound (CAS 902148-83-8) is a valuable, albeit not extensively characterized, chemical entity for researchers in drug discovery and organic synthesis. Its tautomeric relationship with the 2-pyridone form makes it a particularly interesting building block, leveraging the "privileged" nature of the 2-pyridone scaffold. While specific experimental data for this compound is sparse, a robust understanding of its synthesis and reactivity can be inferred from the well-established chemistry of pyridinylboronic acids. The general protocols for synthesis via halogen-metal exchange and application in Suzuki-Miyaura cross-coupling provide a solid foundation for its use in the laboratory. Further research into the specific properties and applications of this compound is warranted and could unveil novel opportunities in the development of new therapeutics.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. 2-Hydroxypyridine-4-boronic acid [myskinrecipes.com]

- 4. 2-羟基吡啶-4-硼酸_CAS:902148-83-8 – 化学慧 [chemhui.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure and Tautomerism of (2-Hydroxypyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxypyridin-4-yl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, combining the versatile reactivity of a boronic acid with the unique electronic and hydrogen-bonding properties of a 2-hydroxypyridine moiety. A critical feature of this compound is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (enol-like) and 2-pyridone (keto-like) forms. This guide provides a comprehensive overview of the structural features and tautomeric behavior of this compound, drawing upon established principles from computational and experimental studies of related pyridine derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from theoretical studies and data on analogous compounds to provide a robust predictive framework.

Molecular Structure and Tautomerism

The defining characteristic of this compound is the prototropic tautomerism involving the pyridone ring. The equilibrium is between the aromatic 2-hydroxypyridine tautomer and the 2-pyridone tautomer.

The Tautomeric Equilibrium

The two primary tautomeric forms are:

-

This compound: The "enol" or "lactim" form, which possesses a fully aromatic pyridine ring.

-

(1,2-Dihydro-2-oxo-pyridin-4-yl)boronic acid (2-Pyridone-4-yl)boronic acid): The "keto" or "lactam" form. The aromaticity of the pyridone form is a subject of discussion, but it is generally considered to have some aromatic character due to the delocalization of the nitrogen lone pair into the ring.[1]

This equilibrium is known to be sensitive to the surrounding environment, including solvent polarity and the solid-state packing arrangement.

A placeholder DOT script is provided above. Due to the inability to render images, a descriptive representation of the tautomeric structures would be included in a final version. Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Preference

For the parent 2-hydroxypyridine/2-pyridone system, the following trends have been established and are expected to hold for the 4-boronic acid derivative:

-

Gas Phase: In the gas phase, the 2-hydroxypyridine form is generally slightly more stable.[2]

-

Solvent Effects: The equilibrium is highly dependent on the solvent.

-

Non-polar solvents favor the 2-hydroxypyridine tautomer.

-

Polar solvents , particularly those capable of hydrogen bonding like water and alcohols, significantly favor the 2-pyridone tautomer due to its larger dipole moment and ability to participate in intermolecular hydrogen bonding.[3]

-

-

Solid State: In the solid state, 2-pyridone derivatives typically exist predominantly in the pyridone form, which allows for the formation of stable hydrogen-bonded dimers or helical structures.[3]

The boronic acid group at the 4-position is an electron-withdrawing group, which may influence the electronic properties of the ring and thus the tautomeric equilibrium, though specific studies on this effect are not currently available.

Quantitative Structural Data (Predictive)

Table 1: Predicted Structural Parameters from a Computational Study on 2-Hydroxypyridine and 2-Pyridone.

| Parameter | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |

| Bond Lengths (Å) | ||

| C=O | N/A | ~1.24 |

| C-O | ~1.36 | N/A |

| C-N | ~1.34 | ~1.38 |

| Relative Energy | Favored in gas phase | Favored in polar solvents |

| Dipole Moment | Lower | Higher |

Note: These values are for the parent molecules and serve as an approximation. The presence of the boronic acid group will induce minor changes in these parameters.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and characterization of this compound. These are generalized procedures based on established methods for analogous compounds.

Synthesis of this compound

A common route to pyridyl boronic acids involves a halogen-metal exchange followed by borylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Protection: The hydroxyl group of 4-bromo-2-hydroxypyridine is first protected, for example, as a silyl ether, to prevent interference in the subsequent lithiation step.

-

Lithiation: The protected 4-bromo-2-hydroxypyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for complete halogen-metal exchange.

-

Borylation: Triisopropyl borate is added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature.

-

Workup and Deprotection: The reaction is quenched with an aqueous acid solution (e.g., HCl). This simultaneously hydrolyzes the borate ester and removes the protecting group to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the structure and assess purity. The tautomeric equilibrium can complicate spectra; using a coordinating solvent like DMSO-d₆ or methanol-d₄ can help by favoring one form or by breaking up oligomeric boroxine structures.

-

¹¹B NMR: Provides information about the boron center. A broad signal is typically observed for boronic acids.[4][5][6]

-

¹³C NMR: Useful for confirming the carbon skeleton.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

X-ray Crystallography:

-

Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and solid-state packing, which would definitively identify the dominant tautomer in the crystalline form.[7]

Data Presentation

Table 2: Physicochemical Properties of this compound Pinacol Ester. As the free boronic acid is less commonly isolated and characterized, data for its more stable pinacol ester is provided.

| Property | Value | Source |

| CAS Number | 1256358-90-3 | [8][9][10] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [9] |

| Molecular Weight | 221.06 g/mol | [9] |

| Predicted pKa | 12.22 ± 0.10 | [8] |

| Predicted Density | 1.10 ± 0.1 g/cm³ | [8] |

| Storage | Inert atmosphere, -20°C | [8] |

Conclusion

This compound is a molecule with a complex and fascinating structure, dominated by its tautomeric equilibrium. While direct experimental data for this specific compound remains scarce, a robust understanding of its properties can be developed by applying the well-established principles of 2-hydroxypyridine/2-pyridone tautomerism. The 2-pyridone tautomer is expected to be favored in polar solvents and the solid state, a critical consideration for its application in drug design and materials science where intermolecular interactions are paramount. The provided synthetic and characterization protocols offer a framework for researchers to produce and analyze this valuable chemical building block. Further computational and experimental studies are warranted to fully elucidate the specific structural and electronic properties of this compound and its tautomers.

References

- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-HYDROXYPYRIDINE-4-BORONIC ACID PINACOL ESTER | 1256358-90-3 [m.chemicalbook.com]

- 9. CAS 1256358-90-3 | 2-Hydroxypyridine-4-boronic acid pinacol ester - Synblock [synblock.com]

- 10. 1256358-90-3 Cas No. | 2-Hydroxypyridine-4-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

Spectroscopic Profile of (2-Hydroxypyridin-4-yl)boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Hydroxypyridin-4-yl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data for this specific molecule, this guide incorporates predicted data and data from analogous compounds to offer a robust analytical framework. It is important to note that this compound can exist in tautomeric equilibrium with (2-oxo-1H-pyridin-4-yl)boronic acid, which may influence spectroscopic characterization. The molecular formula for this compound is C₅H₆BNO₃, with a monoisotopic mass of 139.04407 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the molecular structure. A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines. This can be mitigated by using coordinating deuterated solvents such as DMSO-d₆ or by converting the boronic acid to a boronate ester.[2]

¹H NMR Data (Predicted and Analogous Compounds)

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | - | No experimental data found. |

| 2-Hydroxypyridine[3] | CDCl₃ | 13.65 (s, 1H, OH), 7.49 (m, 1H, Ar-H), 7.42 (m, 1H, Ar-H), 6.60 (m, 1H, Ar-H), 6.30 (m, 1H, Ar-H) |

| 2-Fluoropyridine-4-boronic acid[4] | - | Data available but specific shifts not detailed in the provided snippet. |

| (N-methyl)-4-pyridinium boronic acid[5] | D₂O | Spectra available, indicating aromatic protons are observable. |

¹³C NMR Data (Analogous Compounds)

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | - | No experimental data found. |

| 2-Hydroxypyridine[6] | DMSO-d₆ | Data available but specific shifts not detailed in the provided snippet. |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. Key vibrational bands for boronic acids and the hydroxypyridine moiety are of particular interest.

Characteristic IR Absorption Bands for Related Structures

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (boronic acid) | 3200-3600 | Broad |

| N-H stretch (pyridone tautomer) | 3000-3400 | Broad |

| C=O stretch (pyridone tautomer) | 1650-1690 | Strong |

| C=C and C=N stretching (aromatic ring) | 1400-1600 | Multiple bands |

| B-O stretch | 1310-1380 | Strong |

| C-O stretch | 1000-1250 | Strong |

| B-C stretch | 1000-1090 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly used technique for this class of compounds.

Predicted Mass Spectrometry Data for this compound[1]

| Adduct | m/z |

| [M+H]⁺ | 140.05135 |

| [M+Na]⁺ | 162.03329 |

| [M-H]⁻ | 138.03679 |

| [M+NH₄]⁺ | 157.07789 |

| [M+K]⁺ | 178.00723 |

| [M+H-H₂O]⁺ | 122.04133 |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate the replication and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

-

Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment or the ATR crystal is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: For liquid chromatography-mass spectrometry (LC-MS), an HPLC system is coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, often used in positive ion mode.[2]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. PubChemLite - 2-(hydroxy)pyridine-4-boronic acid (C5H6BNO3) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Solubility Profile of (2-Hydroxypyridin-4-yl)boronic Acid in Organic Solvents: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

(2-Hydroxypyridin-4-yl)boronic acid is a heterocyclic boronic acid of interest in medicinal chemistry and organic synthesis. Boronic acids are a versatile class of compounds, acting as key building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1] Their utility is, however, intrinsically linked to their solubility in reaction media. A thorough understanding of a compound's solubility profile is critical for reaction optimization, purification, formulation, and various other aspects of drug discovery and development.[2]

This technical guide aims to provide a foundational understanding of the solubility of this compound in organic solvents. In the absence of direct quantitative data, this guide offers a summary of its physicochemical properties, predicted solubility trends based on analogous compounds, and a detailed experimental protocol for the accurate determination of its thermodynamic solubility.

Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties. The table below summarizes key properties for this compound and its structural analogues, pyridin-4-ylboronic acid and 2-hydroxypyridine (also known as 2-pyridone), which can be used to infer its solubility behavior. The presence of both a hydroxyl group and a boronic acid moiety on the pyridine ring suggests a polar character, which will significantly influence its interaction with various organic solvents.

| Property | This compound | Pyridin-4-ylboronic acid | 2-Hydroxypyridine (2-Pyridone) |

| Molecular Formula | C₅H₆BNO₃[3] | C₅H₆BNO₂[4] | C₅H₅NO[5] |

| Molecular Weight | 138.92 g/mol [6] | 122.92 g/mol [4] | 95.10 g/mol [5] |

| Predicted pKa | Acidic and basic centers are present. Predictions can vary.[7] | 7.59 ± 0.10[8][9] | 2.43 (Strongest Basic), 11.7 (Strongest Acidic)[10] |

| Predicted logP | Data not available | -0.81 to 0.0[11][12] | 0.64 to 1.05[10] |

| Appearance | Solid (predicted) | White to off-white crystalline solid[8] | Off-white crystalline powder[5] |

Note: Predicted values for pKa and logP are estimations from computational models and should be confirmed experimentally.

Expected Solubility Profile in Organic Solvents

Based on the polar nature of the pyridine ring, the hydroxyl group, and the boronic acid moiety, this compound is expected to exhibit favorable solubility in polar organic solvents. The solubility of the closely related pyridin-4-ylboronic acid in various polar organic solvents supports this prediction.[8][13] Conversely, its solubility in nonpolar solvents is anticipated to be limited. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms may also influence its solubility characteristics.[14]

The following table provides a qualitative prediction of the solubility of this compound in different classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and boronic acid groups. Pyridin-4-ylboronic acid is known to be soluble in methanol.[13] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | High to Moderate | Strong dipole-dipole interactions can solvate the polar functional groups. Pyridin-4-ylboronic acid is soluble in DMF, DMSO, and THF.[13] |

| Ethers | Diethyl ether | Moderate | Ethers can act as hydrogen bond acceptors. Pyridin-4-ylboronic acid is soluble in ether.[13] |

| Chlorinated | Chloroform, Dichloromethane | Low to Moderate | Moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding capabilities will limit solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Limited interactions between the polar solute and nonpolar solvent. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | "Like dissolves like" principle suggests poor solubility due to the significant difference in polarity. |

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol is a generalized procedure that can be adapted for the determination of the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

To each vial, add a known volume of the respective organic solvent.

-

Prepare each solvent system in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to ensure that undissolved solid remains at the end of the equilibration period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. This step should be performed quickly to minimize temperature fluctuations.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the corresponding pure solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L.

-

Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for the determination of thermodynamic solubility.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. PubChemLite - 2-(hydroxy)pyridine-4-boronic acid (C5H6BNO3) [pubchemlite.lcsb.uni.lu]

- 4. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxypyridine-4-boronic acid | C5H6BNO3 | CID 49760509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Pyridine-4-boronic acid CAS#: 1692-15-5 [m.chemicalbook.com]

- 10. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]

- 11. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 12. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 13. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Melting Point of (2-Hydroxypyridin-4-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the thermal properties of (2-Hydroxypyridin-4-yl)boronic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and provides standardized experimental protocols for its characterization.

Introduction

This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and materials science. Its structural features, combining a pyridine ring with a boronic acid moiety and a hydroxyl group, suggest its potential utility in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions. Understanding the thermal stability and melting point of this compound is critical for its synthesis, purification, storage, and application in drug development and manufacturing processes.

A key structural feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium can significantly influence the compound's physical and chemical properties, including its thermal behavior.

Physicochemical Properties: A Comparative Analysis

Table 1: Melting Points of Related Pyridine Boronic Acids and Parent Heterocycles

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 3-Pyridinylboronic acid | 1692-25-7 | C₅H₆BNO₂ | >300 |

| 4-Pyridinylboronic acid | 1692-15-5 | C₅H₆BNO₂ | >300[1] |

| Pyridine | 110-86-1 | C₅H₅N | -41.63[2] |

| 2-Hydroxypyridine | 109-10-4 | C₅H₅NO | 105-107 |

The high melting points of 3- and 4-pyridinylboronic acid suggest that this compound is also likely to be a solid with a relatively high melting point, potentially exceeding 300 °C. The presence of the hydroxyl group and the potential for strong intermolecular hydrogen bonding, likely facilitated by the tautomeric pyridone form, would contribute to a high lattice energy and consequently a high melting point.

Tautomerism: A Critical Consideration

The thermal properties of this compound are intrinsically linked to the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system indicate that while the enol form (2-hydroxypyridine) is slightly more stable in the gas phase, the keto form (2-pyridone) is significantly favored in polar solvents and the solid state[3]. This suggests that in the solid state, this compound likely exists predominantly as the pyridone tautomer. The stability of this form is expected to influence its melting behavior and decomposition pathway.

Figure 1. Tautomeric equilibrium of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and melting point of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into an alumina or platinum crucible[4].

-

Instrument Setup:

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C or until complete decomposition is observed[6].

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition provides an indication of the thermal stability.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates[6].

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions.

Experimental Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min[7].

-

-

Temperature Program:

-

Data Analysis:

Figure 2. Experimental workflow for thermal analysis.

Expected Thermal Behavior and Degradation Pathways

Boronic acids are known to undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to moisture. The thermal decomposition of this compound is likely to initiate with this dehydration step, followed by the decomposition of the pyridine ring at higher temperatures. TGA would be instrumental in observing the mass loss associated with the loss of water molecules to form the boroxine.

For peptide boronic acid derivatives, oxidative cleavage of the boronic acid group has been identified as a degradation pathway[11]. While this is observed in solution, high temperatures in the presence of trace oxygen could potentially lead to similar degradation in the solid state.

Conclusion

While direct experimental data for the thermal stability and melting point of this compound are currently unavailable, a comparative analysis with related pyridine boronic acids suggests a high melting point, likely exceeding 300 °C. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is a critical factor that will influence its solid-state structure and thermal properties. The detailed TGA and DSC protocols provided in this guide offer a robust framework for the experimental determination of these crucial parameters. Such data is essential for the advancement of this compound in research and development, particularly within the pharmaceutical industry.

References

- 1. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. epfl.ch [epfl.ch]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. youtube.com [youtube.com]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. s4science.at [s4science.at]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of (2-Hydroxypyridin-4-yl)boronic Acid

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Hydroxypyridin-4-yl)boronic acid and its derivatives, with a focus on commercial sourcing, pricing, synthetic methodologies, and its applications in drug discovery. The information is tailored for researchers, scientists, and professionals involved in pharmaceutical and chemical research.

Commercial Suppliers and Pricing

This compound and its common synthetic precursor, the pinacol ester derivative, are available from several commercial suppliers. The pinacol ester is often more stable and, therefore, more commonly offered for research and development purposes.

Table 1: Commercial Suppliers and Pricing for (2-Hydroxypyridine-4-boronic acid, pinacol ester) (CAS: 1256358-90-3)

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (GBP) | Stock Status |

| Apollo Scientific | 2-Hydroxypyridine-4-boronic acid, pinacol ester | PC400031 | Not Specified | 250mg | £30.00 | Out of Stock |

| 1g | £120.00 | Out of Stock | ||||

| 5g | £565.00 | Out of Stock | ||||

| Synblock | 2-Hydroxypyridine-4-boronic acid pinacol ester | MB09533 | >98% | Not Specified | Request Quote | Not Specified |

Table 2: Chemical Identifiers for this compound and its Pinacol Ester

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 902148-83-8 | C5H6BNO3 | 138.92 |

| 2-Hydroxypyridine-4-boronic acid, pinacol ester | 1256358-90-3 | C11H16BNO3 | 221.06 |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol describes a two-step process: 1) lithiation of a suitable halo-substituted 2-hydroxypyridine and subsequent reaction with a borate ester to form the boronic acid derivative, and 2) hydrolysis to the final boronic acid.

Materials and Equipment:

-

4-Bromo-2-hydroxypyridine (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flasks, magnetic stirrer, dropping funnel, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, and standard glassware for extraction and purification.

Experimental Procedure:

Step 1: Synthesis of this compound, pinacol ester

-

Reactor Setup: A dry 100 L cryogenic reactor is purged with nitrogen. 5.80 kg of 2-bromo-4-methoxypyridine is dissolved in 60 L of anhydrous THF and charged into the reactor.[1]

-

Cooling: The reactor contents are cooled to -78 °C.[1]

-

Lithiation: 13.6 L of a 2.5 M n-butyllithium solution is added dropwise over 2-3 hours, maintaining the internal temperature at or below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.[1]

-

Borylation: 6.40 kg of triisopropyl borate is added dropwise over 1.5 hours, keeping the internal temperature below -70 °C. The mixture is then stirred for 1 hour at -78 °C.[1]

-

Quench: The reaction is slowly warmed to -20 °C and transferred into a separate vessel containing approximately 40 L of cold 2 M HCl solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.[1]

Step 2: Hydrolysis to this compound

-

pH Adjustment and Phase Separation: The pH of the aqueous layer is adjusted to ~7. The layers are allowed to separate, and the aqueous layer is collected.[1]

-

Extraction: The aqueous layer is extracted twice with 30 L portions of ethyl acetate.[1]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.[1]

-

Purification: The crude product can be purified by recrystallization.[1]

Applications in Drug Discovery

Boronic acids are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery.[2][3] Their unique chemical properties make them valuable as synthetic intermediates and as pharmacophores in their own right.

-

Suzuki-Miyaura Coupling: Pyridinylboronic acids are crucial building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of complex organic molecules, including many active pharmaceutical ingredients.[3]

-

Enzyme Inhibition: The boronic acid moiety can act as a reversible covalent inhibitor of serine proteases.[4] The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a serine residue in the enzyme's active site, leading to potent and selective inhibition. This mechanism is utilized by the FDA-approved drug bortezomib, a proteasome inhibitor used in cancer therapy.[2][5]

-

Prodrug Strategies: Boronic acids can be employed in prodrug design. The boronic acid group can mask a pharmacologically active functional group, rendering the drug inactive until it reaches its target. In environments with high levels of reactive oxygen species (ROS), such as tumor microenvironments, the boronic acid can be cleaved, releasing the active drug.[4]

-

Carbohydrate Recognition: The boronic acid functional group can form reversible covalent bonds with diols, a common structural motif in carbohydrates. This property is exploited in the development of sensors and drug delivery systems that target glycans on cell surfaces.[4]

References

The Genesis of a Modern Reagent: A Technical Guide to the Historical Synthesis and Discovery of Pyridylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Pyridylboronic acids have emerged as indispensable tools in modern synthetic chemistry, particularly in the realm of drug discovery and development. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals. This technical guide provides an in-depth exploration of the historical synthesis and discovery of pyridylboronic acids, offering a comprehensive resource for researchers in the field.

A Historical Trajectory: From Early Observations to Modern Methodologies

The journey of pyridylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first organoborane, triethylborane, was synthesized by Edward Frankland in 1860, the specific class of pyridylboronic acids would not emerge until much later. The development of synthetic methods for boronic acids, in general, laid the crucial groundwork.

A significant leap forward came with the advent of the Suzuki-Miyaura coupling reaction in the late 1970s, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. This powerful carbon-carbon bond-forming reaction highlighted the immense potential of organoboron compounds as nucleophilic partners.

The initial syntheses of pyridylboronic acids largely relied on the fundamental principles of organometallic chemistry. The primary and most enduring method has been the halogen-metal exchange of a halopyridine followed by quenching with a trialkyl borate.[1] This approach, while effective, faced significant challenges, particularly with the 2-pyridyl isomer.

The inherent instability of 2-pyridylboronic acid, which is prone to protodeboronation, spurred the development of more stable and reliable synthetic equivalents.[1] This "2-pyridyl problem" became a significant focus of research in the field.[2] Notable advancements in this area include the development of:

-

N-phenyldiethanolamine (PDEA) protected 2-pyridylboronates by Hodgson and Salingue in 2004, which offered enhanced stability through intramolecular coordination.[3]

-

N-methyliminodiacetic acid (MIDA) boronates , pioneered by the Burke group, which are exceptionally stable, crystalline solids that can be used in a slow-release fashion in cross-coupling reactions.[4][5]

These innovations have largely overcome the initial hurdles, making all three positional isomers of pyridylboronic acid and their derivatives readily accessible and widely utilized in contemporary organic synthesis.

Key Synthetic Methodologies: A Comparative Overview

Several distinct strategies have been developed for the synthesis of pyridylboronic acids, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the stability of the target molecule, and the scale of the reaction.

Halogen-Metal Exchange/Borylation

This classical and still widely used method involves the reaction of a halopyridine (typically bromo- or iodo-) with an organolithium or Grignard reagent to form a pyridyl-metal intermediate. This intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) followed by acidic workup to afford the desired pyridylboronic acid.[1][6]

General Workflow for Halogen-Metal Exchange/Borylation:

Caption: Halogen-Metal Exchange/Borylation Workflow.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The Miyaura borylation reaction offers a milder alternative to the halogen-metal exchange method. In this approach, a halopyridine is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method is particularly useful for the synthesis of pyridylboronate esters, which are often more stable and easier to handle than the corresponding boronic acids.

General Workflow for Miyaura Borylation:

Caption: Miyaura Borylation Workflow.

Iridium-Catalyzed C-H Borylation

More recently, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroarylboronic esters. Iridium-catalyzed C-H borylation of pyridines allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity dictated by steric and electronic factors.[1] This method avoids the need for pre-functionalized halopyridines.

General Workflow for Iridium-Catalyzed C-H Borylation:

Caption: Iridium-Catalyzed C-H Borylation Workflow.

Quantitative Data Summary

The following tables provide a comparative summary of reported yields for the synthesis of pyridylboronic acids and their derivatives using various historical and modern methods.

Table 1: Synthesis of 2-Pyridylboronic Acid Derivatives

| Method | Starting Material | Product | Yield (%) | Reference |

| Halogen-Metal Exchange | 2-Bromopyridine | 2-Pyridylboronic acid | 81 | [7] |

| MIDA Boronate Synthesis | 2-Bromopyridine | 2-Pyridyl MIDA boronate | 55-59 | [4] |

| Miyaura Borylation | 2,6-Dichloropyridine | 2,6-Diheptylpyridine | 94 | [8] |

Table 2: Synthesis of 3-Pyridylboronic Acid Derivatives

| Method | Starting Material | Product | Yield (%) | Reference |

| Halogen-Metal Exchange | 3-Bromopyridine | 3-Pyridylboronic acid | 73-95 | [1][9] |

| Halogen-Metal Exchange | 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | 82 | [9] |

| Miyaura Borylation | 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | >95 | [10] |

Table 3: Synthesis of 4-Pyridylboronic Acid Derivatives

| Method | Starting Material | Product | Yield (%) | Reference |

| Halogen-Metal Exchange | 4-Bromopyridine | 4-Pyridylboronic acid hydrochloride | 65 | [11] |

| Diazotization/Borylation | 4-Aminopyridine | 4-Pyridylboronic acid pinacol ester | Good | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the historical synthesis of pyridylboronic acids.

Protocol 1: Synthesis of 2-Pyridylboronic Acid via Halogen-Metal Exchange[7]

-

Reaction: 2-Bromopyridine + n-Butyllithium followed by Triisopropyl borate

-

Reagents and Materials:

-

2-Bromopyridine (1.58 g, 10 mmol)

-

Triisopropyl borate (3.76 g, 20 mmol)

-

n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol)

-

Anhydrous Toluene (14 mL)

-

Anhydrous Tetrahydrofuran (THF) (7 mL)

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

5% Brine solution

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve 2-bromopyridine and triisopropyl borate in a mixture of anhydrous toluene and THF in a flask under a nitrogen atmosphere.

-

Cool the mixture to -30 °C.

-

Slowly add n-butyllithium dropwise via syringe.

-

Stir the reaction mixture at -30 °C for 3 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by slowly adding concentrated hydrochloric acid.

-

Stir at room temperature for 1 hour.

-

Pour the mixture into ice water and adjust the pH to 8 with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with 5% brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 2-pyridineboronic acid.

-

-

Reported Yield: 81%[7]

Protocol 2: Synthesis of 3-Pyridylboronic Acid via "In Situ Quench" Halogen-Metal Exchange[9]

-

Reaction: 3-Bromopyridine + n-Butyllithium with in situ Triisopropyl borate

-

Reagents and Materials:

-

3-Bromopyridine (19.3 mL, 200 mmol)

-

Triisopropyl borate (55.4 mL, 240 mmol)

-

n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)

-

Toluene (320 mL)

-

Tetrahydrofuran (THF) (80 mL)

-

2N Hydrochloric Acid solution

-

5N Sodium Hydroxide solution

-

Sodium Chloride

-

Acetonitrile

-

-

Procedure:

-

Charge a 3-necked flask with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.

-

Cool the mixture to -40 °C.

-

Add n-butyllithium dropwise over 1 hour, maintaining the temperature at -40 °C.

-

Stir for an additional 30 minutes at -40 °C.

-

Allow the reaction to warm to -20 °C and then add 2N HCl solution.

-

Once at room temperature, separate the aqueous layer.

-

Adjust the pH of the aqueous layer to 7.6-7.7 with 5N NaOH, precipitating a white solid.

-

Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).

-

Combine the organic phases and concentrate to a solid residue.

-

Crystallize the solid from acetonitrile to obtain tris(3-pyridyl)boroxin (the dehydrated form of 3-pyridylboronic acid).

-

-

Reported Yield: 90-95%[9]

Protocol 3: Synthesis of 4-Pyridylboronic Acid Hydrochloride via Halogen-Metal Exchange[11]

-

Reaction: 4-Bromopyridine + n-Butyllithium followed by Trimethyl borate

-

Reagents and Materials:

-

4-Bromopyridine (1.5 g, 10 mmol)

-

n-Butyllithium (2.2 M in hexanes, 5 mL, 11 mmol)

-

Trimethyl borate (4 mL)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

2 M Hydrochloric Acid solution

-

Hexane

-

-

Procedure:

-

Place 4-bromopyridine in a Schlenk flask with anhydrous THF under an argon atmosphere.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium dropwise and maintain at -78 °C for 1 hour.

-

Add trimethyl borate and continue the reaction at -78 °C for 1 hour.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with 2 M HCl solution.

-

Purify by recrystallization from hexane to give pyridine-4-boronic acid hydrochloride.

-

-

Reported Yield: 65%[11]

Pyridylboronic Acids in Drug Development: Targeting Key Signaling Pathways

The pyridine motif is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2][5] The incorporation of a boronic acid group onto this scaffold has led to the development of potent and selective inhibitors of key enzymes involved in disease pathogenesis. The boronic acid moiety often acts as a warhead, forming a reversible covalent bond with a catalytic residue (e.g., serine or threonine) in the active site of the target enzyme.

Two prominent examples of drugs that highlight the power of combining the pyridine and boronic acid functionalities are Bortezomib and Ibrutinib (though Ibrutinib itself is not a boronic acid, its development is closely tied to the principles of targeted covalent inhibition, a concept shared with boronic acid drugs).

Bortezomib and the Proteasome Pathway

Bortezomib (Velcade®) is a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[13] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis. In cancer cells, the proteasome is often hyperactive, and its inhibition leads to the accumulation of pro-apoptotic proteins and cell death.

The boronic acid group of bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the catalytic site of the 26S proteasome, effectively inhibiting its chymotrypsin-like activity.[14] This inhibition disrupts multiple signaling pathways crucial for cancer cell survival, including the NF-κB pathway.

Caption: Bortezomib Inhibition of the Proteasome Pathway.

Pyridyl-Containing Kinase Inhibitors and the BTK Signaling Pathway